DMeOB

mGluR5 allosteric modulation NAM vs PAM functional selectivity

DMeOB (3,3′-dimethoxybenzaldazine) is a small-molecule negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), a class C G-protein-coupled receptor. In fluorometric Ca2+ assays, DMeOB inhibits mGluR5-mediated responses with an IC50 of 3 μM and exhibits reversible, non-competitive inhibition.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
CAS No. 41097-48-7
Cat. No. B10768410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMeOB
CAS41097-48-7
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC
InChIInChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3/b17-11+,18-12+
InChIKeyFBNPHFBYHYNMHC-JYFOCSDGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMeOB (CAS 41097-48-7 / 40252-74-2) for mGluR5 Research: What Procurement Specialists Need to Know


DMeOB (3,3′-dimethoxybenzaldazine) is a small-molecule negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), a class C G-protein-coupled receptor [1]. In fluorometric Ca2+ assays, DMeOB inhibits mGluR5-mediated responses with an IC50 of 3 μM and exhibits reversible, non-competitive inhibition . The compound is commercially available at ≥98% purity (HPLC) as a yellow solid, soluble in DMSO (~28 mg/mL) but insoluble in water, with recommended storage at 2–8°C .

Why DMeOB Cannot Be Simply Swapped with MPEP, MTEP, DFB, or DCB in Your mGluR5 Studies


Substituting mGluR5 allosteric modulators without rigorous functional validation introduces substantial experimental risk because structurally related benzaldazine analogs and other mGluR5 ligands can produce opposite functional effects at the same receptor. Even within the same chemical family, replacing the methoxy substituents of DMeOB with fluorine (as in DFB) converts the compound from a negative to a positive allosteric modulator, while chlorine substitution (as in DCB) yields a functionally neutral ligand that can block the effects of both NAMs and PAMs [1]. Furthermore, the more potent MPEP and MTEP NAMs operate at a distinct allosteric site and possess divergent selectivity and pharmacokinetic profiles [2]. Therefore, procurement decisions must be guided by the specific functional directionality, reversibility, and binding site properties required for the intended experimental system rather than by mGluR5 target class membership alone.

DMeOB vs. Closest Analogs: Quantitative Differentiation Evidence for mGluR5 Tool Compound Selection


Functional Directionality: DMeOB is a Negative Modulator, DFB is a Positive Modulator, DCB is Functionally Neutral

In head-to-head fluorometric Ca2+ assays using human and rat mGluR5 expressed in HEK293 cells, the benzaldazine analogs produce a functional spectrum ranging from positive to negative modulation. DMeOB acts as a negative allosteric modulator, inhibiting mGluR5 agonist activity with an IC50 of 3 μM. In contrast, the 3,3′-difluoro analog DFB potentiates agonist responses 3- to 6-fold (EC50 values 2–5 μM). The 3,3′-dichloro analog DCB exerts no apparent modulatory effect on its own but functions as a neutral allosteric ligand that blocks modulation by both DFB and DMeOB [1].

mGluR5 allosteric modulation NAM vs PAM functional selectivity calcium assay

Inhibition Reversibility: DMeOB Offers Reversible, Non-Competitive Inhibition Distinct from Irreversible or Orthosteric Antagonists

DMeOB displays reversible, non-competitive inhibition of mGlu5-mediated responses, as characterized in functional Ca2+ mobilization assays . The reversibility profile distinguishes DMeOB from covalent or slowly dissociating mGluR5 ligands that may produce prolonged receptor occupancy and complicate washout experimental designs. The non-competitive mechanism, confirmed by the inability of DMeOB to displace [3H]quisqualate from the orthosteric glutamate binding site, ensures that inhibition cannot be overcome by increasing agonist concentration [1].

reversible inhibition non-competitive antagonism mGluR5 NAM washout experiments

Physicochemical and Handling Properties: DMeOB Offers Moderate DMSO Solubility and Room Temperature Stability Advantage

DMeOB exhibits DMSO solubility of approximately 28 mg/mL (equivalent to approximately 104 mM for MW 268.31) and is insoluble in water . The compound is a yellow solid with a melting point of 77–78°C and can be stored at room temperature (RT) according to some vendors [1], though Sigma-Aldrich recommends 2–8°C for long-term storage . This solubility profile supports the preparation of concentrated DMSO stock solutions for subsequent dilution into aqueous assay buffers, with the water-insoluble nature requiring careful attention to prevent precipitation.

solubility storage conditions formulation DMSO solubility

Tool Compound Validation Status: DMeOB is a Well-Characterized mGluR5 NAM with Extensive Literature Precedent

DMeOB is a foundational tool compound in the mGluR5 allosteric modulator field, with the seminal 2003 O'Brien et al. publication establishing its pharmacology [1]. The compound is commercially available from multiple established vendors including Sigma-Aldrich, Tocris, and MedChemExpress, with ≥98% purity by HPLC . Unlike more potent but less widely validated or proprietary mGluR5 NAMs, DMeOB's pharmacology is transparently documented in peer-reviewed literature, enabling confident interpretation of experimental results and cross-study comparisons.

mGluR5 tool compound allosteric modulator pharmacological validation chemical probe

Optimal Research Applications for DMeOB Based on Its Differentiated Pharmacological Profile


Establishing Functional Selectivity in mGluR5 Allosteric Modulator Screens

DMeOB serves as a reference negative allosteric modulator in screening cascades designed to identify and characterize novel mGluR5 ligands. Its well-defined IC50 of 3 μM in fluorometric Ca2+ assays provides a benchmark for NAM activity, while its functional distinction from the positive modulator DFB and the neutral ligand DCB enables researchers to establish assay windows that discriminate among positive, negative, and neutral modulators [1].

Investigating Allosteric Site Cooperativity and GPCR Conformational Dynamics

Because DMeOB does not compete with orthosteric agonist binding but instead binds to a distinct allosteric site (as evidenced by its inability to displace [3H]quisqualate), it is an ideal tool for probing allosteric site cooperativity and conformational coupling in mGluR5. The compound's reversible, non-competitive inhibition mechanism allows researchers to study how allosteric ligand binding affects receptor activation states without altering agonist affinity .

Negative Control Validation in mGluR5 Modulation Studies Using DCB

For experiments requiring a structurally matched negative control with no intrinsic modulatory activity, researchers can pair DMeOB (active NAM) with DCB (neutral allosteric ligand). DCB does not itself modulate mGluR5 activity but can prevent DMeOB from exerting its negative modulatory effect, providing a powerful experimental system for demonstrating that observed effects are specifically mediated through the allosteric binding site [2].

Primary Screening for Neurological Disorder Target Validation Studies

DMeOB is suitable for initial target validation studies in cell-based models of neurological disorders where mGluR5 hypofunction or hyperfunction is implicated, including Fragile X syndrome, Parkinson's disease, and anxiety disorders. Its micromolar potency is adequate for in vitro proof-of-concept experiments aimed at establishing whether mGluR5 negative modulation produces the desired cellular phenotype before investing in more potent, costly, or less validated tool compounds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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